molecular formula C14H12ClN3O B2646815 3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 900891-87-4

3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B2646815
CAS RN: 900891-87-4
M. Wt: 273.72
InChI Key: GOLHRDNMMJJDPV-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that belongs to the pyrazolopyrimidine family. It has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial and Anticancer Agents

  • Research has demonstrated that certain pyrazole derivatives, including those structurally related to 3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol, exhibit significant antimicrobial and anticancer activities. Compounds synthesized from similar structures have shown higher anticancer activity than reference drugs like doxorubicin, and also possess good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

  • Pyrazolo[3,4-d]pyrimidines, closely related to the specified compound, have been shown to exhibit A1 adenosine receptor affinity. This property is significant as it can be relevant in the development of drugs targeting adenosine receptors for therapeutic purposes (Harden, Quinn, & Scammells, 1991).

Synthesis and Antitumor Activities

  • The synthesis of closely related compounds, such as 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, and their subsequent antitumor activities have been studied, revealing the potential of these compounds in cancer treatment (Xin, 2012).

Antiproliferative Evaluation

  • Compounds within the pyrazolo[1,5-a]pyrimidine class have been synthesized and evaluated for antiproliferative activity, showing potential as agents against human breast cancer cell lines. Some of these compounds induced apoptosis in treated cells, indicating their potential use in cancer therapy (Atapour-Mashhad et al., 2017).

Kinase Inhibitor for Anticancer Therapy

  • Substituted pyrido[2,3-d]pyrimidines, similar to the specified compound, have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. These compounds have shown promising inhibitory activity against kinases, which is crucial for developing anticancer therapies (Elzahabi et al., 2018).

properties

IUPAC Name

3-(2-chlorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c1-8-7-12(19)18-14(16-8)13(9(2)17-18)10-5-3-4-6-11(10)15/h3-7,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBPMHIKCYWSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol

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